molecular formula C18H16N2O4S B2824158 2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid CAS No. 830344-72-4

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid

Cat. No. B2824158
CAS RN: 830344-72-4
M. Wt: 356.4
InChI Key: DPGGPOUPXYXYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid, also known as DT-010, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DT-010 is a derivative of nicotinic acid and has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Anticonvulsant Properties

The compound has been studied for its potential as an anticonvulsant . A series of hybrid pyrrolidine-2,5-dione derivatives, which are structurally similar to the compound , have shown potent anticonvulsant properties . These compounds have demonstrated broad-spectrum activity in animal seizure models, including the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .

Pain Management

The same series of compounds have also shown potential in pain management . One of the compounds was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Inhibition of Calcium Currents

The mechanism of action of these compounds may involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This could have implications in various neurological disorders where calcium channels play a crucial role.

Antibacterial Activity

Derivatives of the compound have shown promising antibacterial activity . One of the derivatives displayed remarkable potency against E. sakazakii, E. coli, S. aureus, and K. pneumonia .

Anthelmintic Activity

The same derivatives have also demonstrated excellent anthelmintic activity against P. posthuma and A. galli, better than the standard drug albendazole . This suggests potential applications in the treatment of parasitic infections.

Cytotoxic Potentials

These derivatives have also been studied for their cytotoxic potentials . While their LC 50 values were higher than that of the reference compound etoposide, they still demonstrated some level of cytotoxicity .

Synthesis of Glycan Probes

The terminal carboxylic acid of the compound can react with primary amine groups to form a stable amide bond . This property can be used in the synthesis of glycan probes , which are useful tools in studying carbohydrate-protein interactions in biological systems.

Drug Research

2,5-Dimethylpyrrole compounds, which are structurally similar to the compound , are promising starting materials in drug research . They have various biological activities such as antibacterial, antihypertensive, and antitubercular .

Safety and Hazards

The safety and hazards associated with “2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid” are not explicitly known. Sigma-Aldrich provides this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-15-11-14(25-16-13(18(23)24)7-4-9-19-16)17(22)20(15)10-8-12-5-2-1-3-6-12/h1-7,9,14H,8,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGPOUPXYXYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-Dioxo-1-phenethylpyrrolidin-3-yl)thio)nicotinic acid

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